molecular formula C6H11ClF2N2O B6201378 (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1789767-01-6

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B6201378
CAS No.: 1789767-01-6
M. Wt: 200.6
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Description

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or other coupling agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. The carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide: Lacks fluorine substitution, resulting in different chemical and biological properties.

    N-methylpyrrolidine-2-carboxamide: Similar structure but without fluorine atoms, affecting its reactivity and applications.

    4,4-difluoropyrrolidine-2-carboxamide: Similar fluorine substitution but lacks the N-methyl group, leading to variations in its properties.

Uniqueness

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to the combination of fluorine substitution and the presence of both a carboxamide and an N-methyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1789767-01-6

Molecular Formula

C6H11ClF2N2O

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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